molecular formula C16H24N2O5S B3614461 N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Cat. No.: B3614461
M. Wt: 356.4 g/mol
InChI Key: RVJYTJOIYOZZFE-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethoxyphenylsulfonyl group, and a glycinamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)18(11-16(17)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJYTJOIYOZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonylation of 3,4-dimethoxyaniline using chlorosulfonic acid to produce 3,4-dimethoxyphenylsulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a base such as triethylamine to form N2-[(3,4-dimethoxyphenyl)sulfonyl]glycine.

    Cyclohexylation: Finally, the N2-[(3,4-dimethoxyphenyl)sulfonyl]glycine is treated with cyclohexylamine under suitable conditions to yield N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide: Similar structure but with an alanine moiety instead of glycine.

    N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]valinamide: Contains a valine moiety.

Uniqueness

N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide moiety differentiates it from similar compounds, potentially offering unique interactions and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

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